molecular formula C21H21FN2O3 B12983598 Benzyl (2R,4S)-2-((6-fluoro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate

Benzyl (2R,4S)-2-((6-fluoro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12983598
M. Wt: 368.4 g/mol
InChI Key: IKICSYHSZVADSI-MSOLQXFVSA-N
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Description

Benzyl (2R,4S)-2-((6-fluoro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2R,4S)-2-((6-fluoro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl (2R,4S)-2-((6-fluoro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2R,4S)-2-((6-chloro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate
  • Benzyl (2R,4S)-2-((6-bromo-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

The presence of the fluorine atom in Benzyl (2R,4S)-2-((6-fluoro-1H-indol-3-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate can significantly alter its chemical properties, such as its reactivity and binding affinity in biological systems. This makes it unique compared to its chloro or bromo analogs.

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

benzyl (2R,4S)-2-[(6-fluoro-1H-indol-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C21H21FN2O3/c22-16-6-7-19-15(11-23-20(19)9-16)8-17-10-18(25)12-24(17)21(26)27-13-14-4-2-1-3-5-14/h1-7,9,11,17-18,23,25H,8,10,12-13H2/t17-,18+/m1/s1

InChI Key

IKICSYHSZVADSI-MSOLQXFVSA-N

Isomeric SMILES

C1[C@@H](CN([C@@H]1CC2=CNC3=C2C=CC(=C3)F)C(=O)OCC4=CC=CC=C4)O

Canonical SMILES

C1C(CN(C1CC2=CNC3=C2C=CC(=C3)F)C(=O)OCC4=CC=CC=C4)O

Origin of Product

United States

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